Fmoc-N-methyl-beta-alanine

Overview

Description

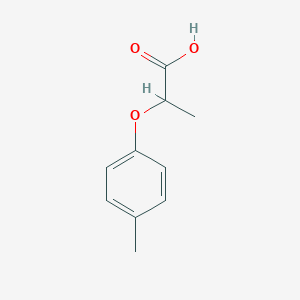

Fmoc-N-methyl-beta-alanine: is a derivative of beta-alanine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mild conditions.

Mechanism of Action

Target of Action

Fmoc-N-methyl-beta-alanine, also known as N-Fmoc-N-Methyl-beta-alanine, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of amino acids, which it protects during the peptide bond formation process .

Mode of Action

The Fmoc group acts as a protecting group for the amino groups of amino acids during peptide synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the biochemical pathway of peptide synthesis . It is used as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid phase peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of peptides, including ones of significant size and complexity . It allows for very rapid and highly efficient synthesis of peptides .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The reaction environment, including the pH and the presence of other reactants, can influence the efficacy and stability of this compound .

Biochemical Analysis

Biochemical Properties

Fmoc-N-methyl-beta-alanine is a versatile reagent for solid-phase peptide synthesis . It plays a crucial role in biochemical reactions, particularly in the synthesis of peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix . The nature of its interactions with enzymes, proteins, and other biomolecules is largely due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of peptide building blocks .

Cellular Effects

Related compounds, such as Fmoc-dipeptides, have been shown to exhibit cell type-dependent biological activity . For instance, Fmoc-phenylalanine-valine hydrogels were found to promote higher cell proliferation in certain cell types .

Molecular Mechanism

The molecular mechanism of this compound is primarily associated with its role in peptide synthesis. The Fmoc group is a base-labile protecting group used in organic synthesis . Its many beneficial attributes, including rapid and highly efficient synthesis of peptides, make it a valuable resource for research .

Temporal Effects in Laboratory Settings

The Fmoc group is known for its stability, which contributes to its efficiency in peptide synthesis .

Metabolic Pathways

This compound is involved in the synthesis of peptides, a process that involves various enzymes and cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions:

Alternative Methods: Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.

Industrial Production Methods: Industrial production of Fmoc-N-methyl-beta-alanine typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and solid-phase peptide synthesis techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The free amine can undergo various substitution reactions to form different derivatives.

Common Reagents and Conditions:

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc group removal.

Substitution: Various electrophiles can be used to react with the free amine to form substituted derivatives.

Major Products:

Deprotection: The major product is the free amine, N-methyl-beta-alanine.

Substitution: Depending on the electrophile used, various substituted derivatives of N-methyl-beta-alanine can be formed.

Scientific Research Applications

Chemistry:

Peptide Synthesis: Fmoc-N-methyl-beta-alanine is used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis.

Biology and Medicine:

Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

Comparison with Similar Compounds

Fmoc-beta-alanine: Similar to Fmoc-N-methyl-beta-alanine but without the methyl group on the nitrogen.

Fmoc-N-methyl-L-alanine: Another derivative with a similar structure but different stereochemistry.

Uniqueness: this compound is unique due to the presence of the methyl group on the nitrogen, which can influence its reactivity and the properties of the peptides synthesized using this compound .

Properties

IUPAC Name |

3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-20(11-10-18(21)22)19(23)24-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUDWCRKKTVLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301206571 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172965-84-3 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172965-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B184269.png)

![Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B184271.png)

![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)